molecular formula C18H30O2 B13439901 Ethyl hexadeca-6,9,12-trienoate CAS No. 1469746-36-8

Ethyl hexadeca-6,9,12-trienoate

Cat. No.: B13439901
CAS No.: 1469746-36-8
M. Wt: 278.4 g/mol
InChI Key: MZCUMMBTDLDIGZ-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with a molecular formula of C18H30O2 and a molecular weight of 278.43 g/mol . This compound is characterized by the presence of three conjugated double bonds at positions 6, 9, and 12 in the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadeca-6,9,12-trienoate can be synthesized through various methods, including:

    Pd-Catalyzed Alkenylation (Negishi Coupling): This method involves the use of ethyl (E)- and (Z)-β-bromoacrylates as starting materials.

    Wittig Olefination: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadeca-6,9,12-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or platinum oxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated esters.

    Reduction: Saturated esters.

    Substitution: Amides, ethers, and other ester derivatives.

Mechanism of Action

The mechanism of action of ethyl hexadeca-6,9,12-trienoate involves its interaction with various molecular targets and pathways. It can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, its metabolites may interact with signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl hexadeca-6,9,12-trienoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in stereoselective synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl hexadeca-6,9,12-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h6-7,9-10,12-13H,3-5,8,11,14-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCUMMBTDLDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCC=CCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016490
Record name Ethyl 6,9,12-hexadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469746-36-8
Record name Ethyl 6,9,12-hexadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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